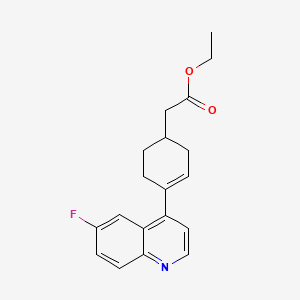

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate

Description

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate is a synthetic ester derivative combining a 6-fluoroquinoline moiety with a cyclohexene ring and an ethyl acetate functional group. The fluoroquinoline core is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the cyclohexene ring introduces conformational flexibility that may influence molecular interactions. The ester group enhances solubility and serves as a common synthetic handle for further derivatization.

Properties

IUPAC Name |

ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohex-3-en-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h5,7-10,12-13H,2-4,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXULBPNNZVONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(=CC1)C2=C3C=C(C=CC3=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate typically involves the following steps:

Formation of the Fluoroquinoline Core: The synthesis begins with the preparation of the 6-fluoroquinoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Cyclohexene Ring Formation: The next step involves the formation of the cyclohexene ring, which is achieved through a series of cyclization reactions.

Esterification: The final step is the esterification of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: The fluoro group on the quinoline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Cyclohexane derivatives.

Substitution: Compounds with different substituents on the quinoline ring.

Scientific Research Applications

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate is a synthetic compound that combines a cyclohexene moiety with a fluoroquinoline derivative, possessing the molecular formula C₁₉H₂₀FNO₂ and a molecular weight of 313.37 g/mol. It is investigated for applications in medicinal chemistry, particularly in developing therapeutic agents targeting various diseases. This compound is also notable for modulating the enzyme indoleamine 2,3-dioxygenase (IDO).

Potential Applications

- IDO Inhibition and Cancer Therapy: this compound exhibits biological activity by modulating the enzyme indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune regulation and is implicated in cancer progression and immune evasion. Inhibiting IDO can enhance anti-tumor immunity, making this compound potentially therapeutic against various cancers.

- Immunomodulation: Linrodostat, a related compound, is an orally available inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with potential immunomodulating and antineoplastic activities . It specifically targets and binds to IDO1, decreasing kynurenine in tumor cells, which restores and promotes the proliferation and activation of immune cells . This activation of the immune system may induce a cytotoxic T-lymphocyte (CTL) response against IDO1-expressing tumor cells, inhibiting their growth .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate involves its interaction with specific molecular targets. The fluoroquinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key features with several ethyl acetate derivatives and cyclohexene-containing molecules described in recent literature. Below is a comparative analysis of its structural and functional attributes:

Key Observations :

- Quinoline vs.

- Substituent Effects: The 6-fluoro group on the quinoline ring contrasts with bromine () or trifluoromethylsulfonyloxy (), influencing electronic properties and bioavailability. Fluorine’s electronegativity may improve metabolic stability compared to bulkier substituents.

- Cyclohexene Conformation: The cyclohexene ring in the target compound introduces strain and flexibility, similar to cyclohexenone derivatives (), which are associated with anticonvulsant and antitumor activities.

Biological Activity

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₀FNO₂

- Molecular Weight : 313.37 g/mol

- CAS Number : 1923836-86-5

The compound features a unique structure that combines a cyclohexene moiety with a fluoroquinoline derivative, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound can be accomplished through various methods:

- Direct Synthesis from Precursors : Utilizing commercially available starting materials to create the target compound via multi-step synthesis.

- One-Pot Reactions : Combining multiple reaction steps into a single process to improve efficiency.

- Use of Catalysts : Catalysts like palladium on carbon can enhance yields and selectivity in specific reactions.

Interaction with Indoleamine 2,3-Dioxygenase (IDO)

One of the most notable biological activities of this compound is its ability to modulate the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO plays a critical role in immune regulation and is implicated in cancer progression and immune evasion. Inhibition of IDO can enhance anti-tumor immunity, making this compound a candidate for therapeutic development against various cancers.

Case Studies and Research Findings

Recent studies have evaluated the compound's efficacy in vitro against different cancer cell lines. The following table summarizes the findings regarding its cytotoxic effects:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (Cervical) | 25.0 | 5.0 |

| RD (Rhabdomyosarcoma) | 18.0 | 4.5 |

| BxPC-3 (Pancreatic) | 15.0 | 6.0 |

| MDCK (Normal Kidney) | >100 | N/A |

The Selectivity Index (SI) represents the ratio of IC50 values against normal cells to those against cancer cells; an SI greater than 3 indicates promising therapeutic potential.

The mechanism by which this compound exerts its effects involves:

- Inhibition of IDO Activity : By blocking IDO, the compound potentially enhances T-cell responses against tumors.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to morphological changes consistent with apoptosis in cancer cell lines.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(4-(6-chloroquinolin-4-yl)cyclohex-3-enyl)acetate | C₁₉H₂₀ClNO₂ | Chlorine instead of fluorine; altered activity |

| Ethyl 2-(4-(7-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate | C₁₉H₂₀FNO₂ | Different fluorine position; affects binding |

| Ethyl 2-(4-(8-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate | C₁₉H₂₀FNO₂ | Variation in fluorine positioning; impacts pharmacology |

These comparisons highlight the unique structural features that influence the biological activity and therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate and analogous cyclohexenone derivatives?

- Methodological Answer : The compound can be synthesized via Michael addition of ethyl acetoacetate to α,β-unsaturated ketones (chalcones) under alkaline conditions. For example, refluxing chalcones (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) with ethyl acetoacetate in absolute ethanol using 10% NaOH as a catalyst yields cyclohexenone derivatives . Reaction optimization includes controlling reflux duration (8–12 hours) and ethanol purity to minimize side products. The product is typically isolated via cooling, filtration, and recrystallization from ethanol.

Q. How is X-ray crystallography employed to characterize the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals key structural features such as puckering parameters, dihedral angles, and intermolecular interactions. For example, cyclohexenone rings in analogous compounds exhibit envelope, half-chair, or screw-boat conformations depending on substituent steric effects . Crystallographic data (e.g., space group P1 , triclinic system with unit cell parameters a = 11.66 Å, b = 13.18 Å, c = 13.23 Å) are refined using software like CrysAlis PRO . Weak C–H···O interactions stabilize crystal packing, which can be visualized via Mercury or OLEX2 .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and cyclohexenone carbonyl signals (δ 170–200 ppm).

- IR : Strong absorption bands at ~1700 cm⁻¹ confirm ester (C=O) and ketone groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 403.4 for C₂₂H₂₀F₃NO₃) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step of similar cyclohexenone derivatives?

- Methodological Answer : Low yields often stem from incomplete chalcone activation or solvent polarity mismatches. Strategies include:

- Catalyst Screening : Substituting NaOH with KOH or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Solvent Optimization : Testing polar aprotic solvents (e.g., DMF) or mixed solvents (ethanol/THF) to improve chalcone solubility.

- Temperature Gradients : Gradual heating (70–80°C) reduces thermal decomposition, as seen in analogous naphthalene-derived cyclohexenones .

Q. How do substituents on the quinolinyl and cyclohexenyl moieties influence conformational stability?

- Methodological Answer : Bulky groups (e.g., 6-fluoroquinolin-4-yl) induce steric strain, altering cyclohexenone puckering. SCXRD data for related compounds show:

| Conformation Type | Puckering Parameters (Q, θ, φ) | Dihedral Angle (°) |

|---|---|---|

| Envelope | 0.477 Å, 57.3°, 335.4° | 89.9 (aryl planes) |

| Half-chair | 0.477 Å, 50.6°, 356.2° | 76.4 (aryl planes) |

| Computational tools (e.g., Gaussian for DFT calculations) model steric effects and predict dominant conformers . |

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic disorder (e.g., rotated aryl rings) or solvent inclusion. Strategies include:

- Dynamic NMR : Variable-temperature NMR detects conformational exchange in solution.

- Twinned Crystals : Refinement with twin laws (e.g., using SHELXL) accounts for disordered regions .

- Complementary Techniques : Pair SCXRD with powder XRD or solid-state NMR to validate bulk-phase structure .

Q. What strategies mitigate regioselectivity challenges in introducing the fluoroquinolinyl group?

- Methodological Answer : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the quinoline 4-position. Regioselectivity is confirmed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.